

# How to minimize DMSO toxicity when using FR173657 in cell culture

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## Compound of Interest

Compound Name: FR173657

Cat. No.: B1672740

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## Technical Support Center: FR173657 & DMSO in Cell Culture

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of the bradykinin B2 receptor antagonist, **FR173657**, in cell culture, with a focus on minimizing the confounding effects of its solvent, Dimethyl Sulfoxide (DMSO).

## Frequently Asked Questions (FAQs)

Q1: What is **FR173657** and what is its mechanism of action?

**FR173657** is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] It functions by competitively binding to the B2R, thereby inhibiting the downstream signaling cascades initiated by bradykinin. This makes it a valuable tool for investigating the role of the bradykinin system in various physiological and pathological processes, including inflammation and pain.

Q2: Why is DMSO used as a solvent for **FR173657**?

**FR173657** is a hydrophobic molecule with low aqueous solubility. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including

**FR173657**. Its miscibility with water and cell culture media makes it a common choice for preparing stock solutions of such compounds for in vitro assays.

Q3: What are the potential toxic effects of DMSO on my cells?

DMSO, while widely used, is not biologically inert and can exert dose-dependent toxic effects on cells. These can include:

- Reduced cell viability and proliferation.
- Induction of apoptosis or necrosis.
- Alterations in cell morphology and differentiation.
- Changes in gene expression and signaling pathways.

Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), while some robust lines may tolerate up to 1%. However, primary cells and other sensitive cell types may exhibit toxicity at concentrations as low as 0.1%.<sup>[2]</sup>

Q4: How can I minimize DMSO-induced toxicity in my experiments with **FR173657**?

The key is to use the lowest possible final concentration of DMSO in your cell culture that still allows for the effective delivery of **FR173657**. Best practices include:

- Determine the maximum tolerable DMSO concentration for your specific cell line. (See Experimental Protocols section).
- Prepare a high-concentration stock solution of **FR173657** in 100% sterile DMSO. This allows for a large dilution factor when preparing your working solutions.
- Keep the final DMSO concentration in your culture medium at or below 0.5%, and ideally below 0.1% for sensitive cells.
- Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any solvent-induced effects.

## Troubleshooting Guides

Issue	Possible Cause(s)	Troubleshooting Steps
Precipitation of FR173657 upon dilution in culture medium.	- The aqueous solubility limit of FR173657 has been exceeded. - Improper mixing technique.	- Prepare a higher concentration stock solution of FR173657 in 100% DMSO to allow for a greater dilution factor. - When preparing the working solution, add the DMSO stock drop-wise to the pre-warmed culture medium while gently vortexing or swirling to ensure rapid and even dispersion. - Avoid making intermediate dilutions in aqueous buffers where the compound may be less soluble.
High background toxicity or unexpected effects in vehicle control wells.	- The final DMSO concentration is too high for your specific cell line. - The quality of the DMSO is poor (e.g., oxidized or contains water).	- Perform a DMSO dose-response experiment to determine the no-effect concentration for your cells (see Experimental Protocols). - Use fresh, high-purity, anhydrous DMSO for preparing your stock solutions. - Store DMSO in small, tightly sealed aliquots to prevent moisture absorption and oxidation.
Poor reproducibility of experimental results.	- Inconsistent final DMSO concentrations across experiments. - Variability in cell seeding density. - Degradation of FR173657 stock solution.	- Ensure the final DMSO concentration is identical in all experimental and control wells for every experiment. - Maintain consistent cell seeding densities and ensure cells are in the exponential growth phase at the time of

treatment. - Aliquot the FR173657 stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

## Data Presentation

Table 1: General Cytotoxicity of DMSO on Various Cell Lines

The following table summarizes the observed effects of different DMSO concentrations on various cell lines. It is important to note that these are general guidelines, and the specific tolerance of your cell line should be experimentally determined.

DMSO Concentration (v/v)	General Effect on Most Cell Lines	Notes
< 0.1%	Generally considered safe with minimal effects on cell viability and function.	Recommended for sensitive cell lines, primary cells, and long-term exposure studies.
0.1% - 0.5%	Well-tolerated by many robust immortalized cell lines for short-term to medium-term exposure (e.g., up to 72 hours).	This is a common concentration range for many in vitro assays. Validation for your specific cell line is crucial.
0.6% - 1.0%	Increased cytotoxicity, and effects on cell proliferation and function are often observed in a variety of cell lines. <a href="#">[2]</a> <a href="#">[3]</a>	May be acceptable for very short exposure times in robust cell lines. A vehicle control is absolutely essential.
> 1.0%	Significant cytotoxicity, induction of apoptosis, and cell membrane damage are common. <a href="#">[3]</a>	Generally not recommended for cell-based assays as the observed effects are likely due to solvent toxicity.

Table 2: Reported IC50 Values for DMSO in Various Cell Lines

This table provides a more quantitative look at DMSO cytotoxicity. The IC<sub>50</sub> (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity (in this case, cell viability) by 50%.

Cell Line	Incubation Time	IC <sub>50</sub> (v/v %)	Reference
MCF-7	24 hours	~1.8 - 1.9%	<a href="#">[4]</a>
RAW-264.7	24 hours	~1.8 - 1.9%	<a href="#">[4]</a>
HUVEC	24 hours	~1.8 - 1.9%	<a href="#">[4]</a>
HepG2	72 hours	> 5%	<a href="#">[5]</a>
Huh7	72 hours	~5%	<a href="#">[5]</a>
HT29	72 hours	> 5%	<a href="#">[5]</a>
SW480	72 hours	> 5%	<a href="#">[5]</a>
MDA-MB-231	72 hours	> 5%	<a href="#">[5]</a>

## Experimental Protocols

### Protocol 1: Determining the Maximum Tolerable DMSO Concentration for Your Cell Line

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Materials:

- Your cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- Sterile, high-purity DMSO
- MTT solution (5 mg/mL in sterile PBS)

- DMSO for solubilizing formazan crystals

- Phosphate-buffered saline (PBS)

- Microplate reader

Procedure:

- Cell Seeding:
  - Trypsinize and count your cells.
  - Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well).
  - Incubate the plate overnight at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Preparation of DMSO Dilutions:
  - Prepare a series of dilutions of DMSO in complete culture medium. A typical concentration range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v).
  - Also, prepare a "no DMSO" control using only complete culture medium.
- Cell Treatment:
  - Carefully remove the old medium from the wells.
  - Add 100 µL of the medium containing the different DMSO concentrations to the respective wells. Include several replicate wells for each concentration.
  - Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
- MTT Assay:
  - After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
  - Incubate the plate for 2-4 hours at 37°C.

- Carefully remove the medium containing MTT.
- Add 100-150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10-15 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
  - Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
  - Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control (which is set to 100% viability).
  - The maximum tolerable DMSO concentration is the highest concentration that does not cause a significant decrease in cell viability (e.g., >90% viability).

## Protocol 2: Preparing and Using FR173657 in a Cell-Based Assay

### Materials:

- **FR173657** powder
- Sterile, high-purity DMSO
- Sterile microcentrifuge tubes
- Pre-warmed complete cell culture medium

### Procedure:

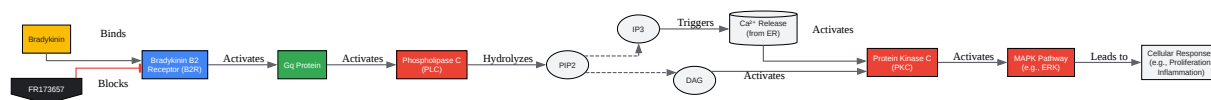
- Preparation of a High-Concentration Stock Solution:
  - Note: The exact solubility of **FR173657** in DMSO is not widely reported. A common practice for similar compounds is to prepare a 10 mM stock solution. It is recommended to empirically test the solubility by starting with a small amount of powder.

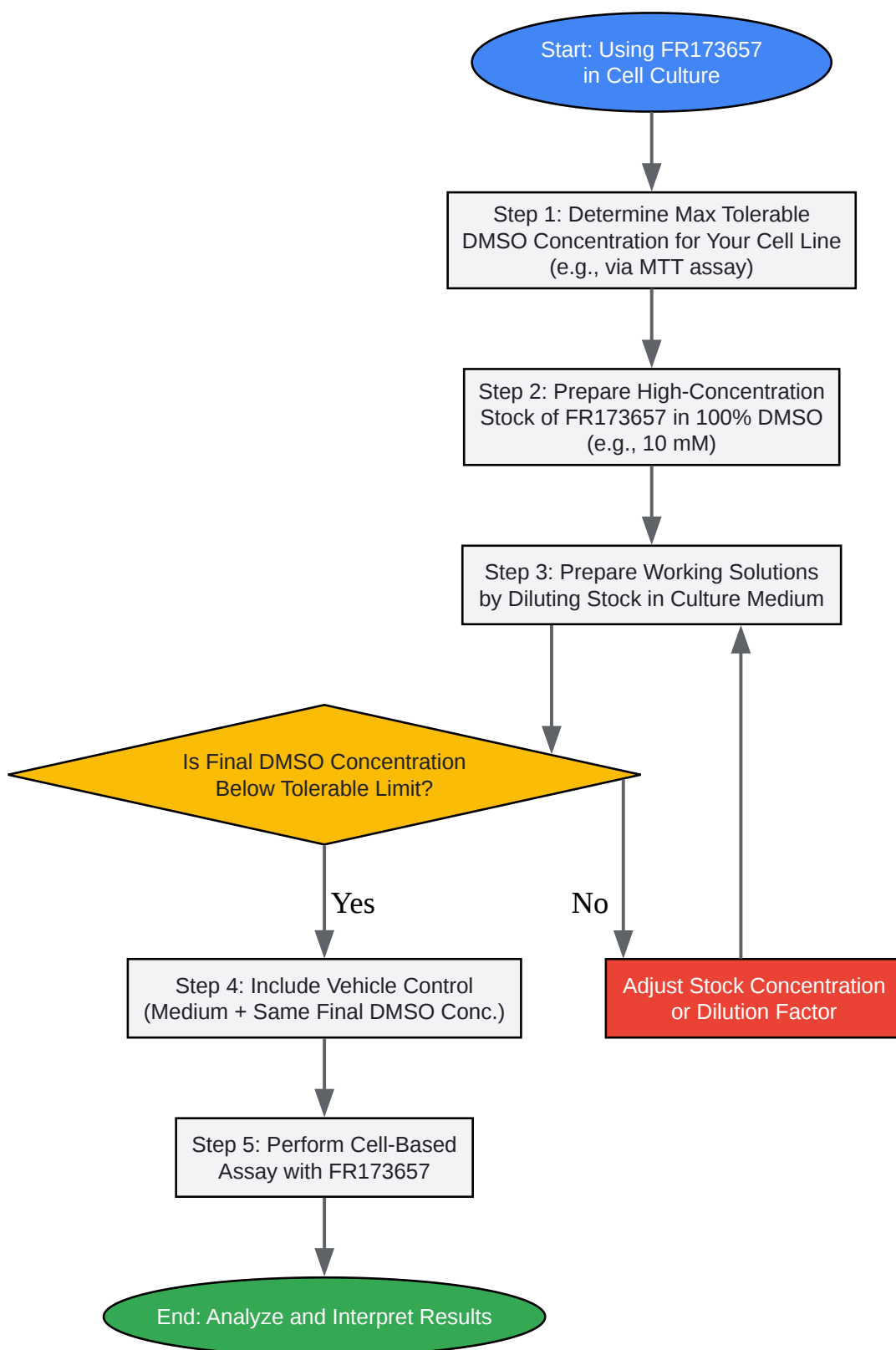


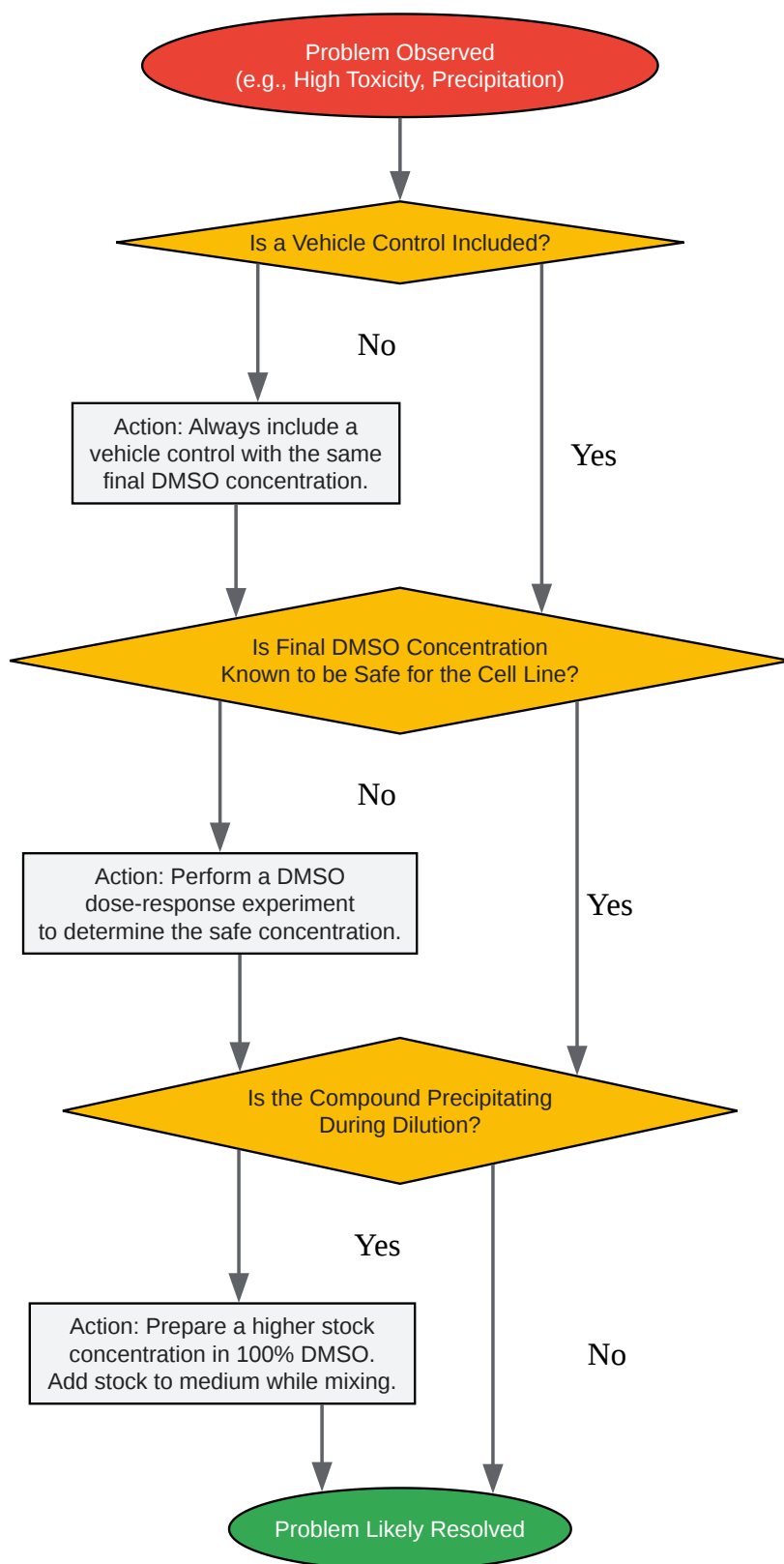
- To prepare a 10 mM stock solution of **FR173657** (Molecular Weight: 592.48 g/mol ), dissolve 5.92 mg of **FR173657** in 1 mL of 100% sterile DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- Preparation of Working Solutions:
  - Thaw a single aliquot of the 10 mM **FR173657** stock solution.
  - To prepare your final working concentrations, perform a serial dilution of the stock solution directly into pre-warmed complete cell culture medium.
  - Example: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, perform a 1:1000 dilution of the 10 mM stock solution into the culture medium (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
  - Important: Always add the DMSO stock to the culture medium, not the other way around, and mix immediately to prevent precipitation.
- Cell Treatment:
  - Remove the existing medium from your cultured cells.
  - Add the freshly prepared working solutions of **FR173657** to your cells.
  - Remember to include a vehicle control containing the same final concentration of DMSO as your highest **FR173657** concentration.

## Mandatory Visualizations

### Bradykinin B2 Receptor Signaling Pathway







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